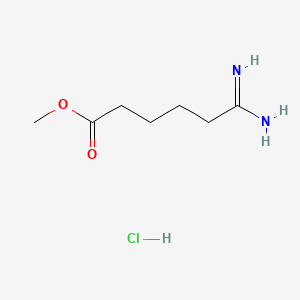

Methyl 5-carbamimidoylpentanoate hydrochloride

Description

Methyl 5-carbamimidoylpentanoate hydrochloride is a hydrochloride salt of a methyl ester derivative containing a carbamimidoyl (amidine) functional group. This compound is structurally characterized by:

- Pentanoate backbone: A five-carbon chain with a methyl ester group at the terminal position.

- Hydrochloride salt: Enhances solubility in polar solvents.

Properties

Molecular Formula |

C7H15ClN2O2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

methyl 6-amino-6-iminohexanoate;hydrochloride |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H3,8,9);1H |

InChI Key |

YQPBKWOYENDLPQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCC(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-carbamimidoylpentanoate hydrochloride typically involves the reaction of 5-carbamimidoylpentanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamimidoylpentanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or amines are employed under basic conditions.

Major Products Formed

Oxidation: 5-carbamimidoylpentanoic acid.

Reduction: Methyl 5-aminopentanoate.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 5-carbamimidoylpentanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in enzyme inhibition and as a substrate in metabolic studies.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 5-carbamimidoylpentanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence lists compounds with partial structural similarities (e.g., amino, imidazole, or ester functionalities). Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Key Observations :

Backbone and Functional Group Diversity: Methyl 5-carbamimidoylpentanoate HCl features a linear C5 chain with a carbamimidoyl group, distinguishing it from heterocyclic compounds like 5-amino-4-imidazolecarboxamide HCl . Yohimbine hydrochloride shares an ester group but incorporates a complex indole alkaloid structure, enabling receptor-targeted bioactivity .

Solubility and Bioavailability: Hydrochloride salts (e.g., Methyl 5-carbamimidoylpentanoate HCl, Yohimbine HCl) exhibit enhanced aqueous solubility compared to zwitterionic or non-ionic analogs like 5-amino-5-oxopentanoic acid .

Reactivity and Applications :

- Amidines (e.g., carbamimidoyl group) are more nucleophilic than amides or amines, making them suitable for covalent binding in enzyme inhibition.

Biological Activity

Methyl 5-carbamimidoylpentanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and relevant case studies that highlight the compound's activity.

Chemical Structure and Synthesis

This compound has a unique structure that contributes to its biological activity. The compound can be synthesized through various chemical reactions involving amino acids and carbamimidoyl derivatives. The synthesis typically involves the coupling of protected amino acids with carbamimidoyl groups, followed by deprotection steps to yield the final product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi. For instance, it showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the low micromolar range.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal effects, particularly against Plasmodium falciparum, the causative agent of malaria. In vivo studies revealed that this compound significantly reduced parasitemia in infected mice models.

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. It is believed to inhibit key enzymes involved in metabolic pathways of pathogens, leading to their death or growth inhibition. For example, its interaction with metabolic enzymes in protozoa has been documented, suggesting a potential for developing new antimalarial drugs.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study conducted by Narumi et al. (2019) demonstrated that modifications to the methyl group on the carbamimidoyl moiety could enhance antimicrobial potency, with some derivatives showing an EC50 value as low as 11 µM against resistant bacterial strains .

- Antiprotozoal Evaluation : In a separate study focused on antimalarial compounds, this compound was tested alongside other analogs. Results indicated that it had comparable efficacy to established antimalarial drugs, with a notable reduction in side effects associated with hemolysis .

- Toxicity Studies : Toxicological assessments have shown that while the compound exhibits potent biological activity, it also presents certain cytotoxic effects at higher concentrations. Careful dose optimization is essential to maximize therapeutic benefits while minimizing adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.